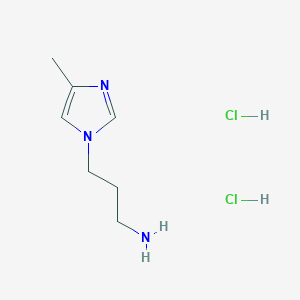

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

3-(4-methylimidazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7-5-10(6-9-7)4-2-3-8;;/h5-6H,2-4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZKIIWQSTVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95082-20-5 | |

| Record name | 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-methylimidazole. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group and imidazole ring participate in nucleophilic substitution reactions. Key findings include:

Amination and Alkylation

-

The compound reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives under mild conditions (THF, 0–25°C) .

-

Alkylation of the amine group with alkyl halides (e.g., methyl iodide) proceeds in polar aprotic solvents (DMF, acetonitrile) with potassium carbonate as a base.

Imidazole Ring Functionalization

-

Electrophilic substitution at the imidazole C-2 position occurs with reagents like bromine or iodine in acetic acid, yielding halogenated derivatives .

-

Cross-coupling reactions (e.g., Suzuki–Miyaura) are feasible using palladium catalysts to introduce aryl/heteroaryl groups .

Oxidation

-

The amine group is oxidized to a nitroso derivative using hydrogen peroxide (H₂O₂) in acidic media (HCl, H₂O) .

-

Strong oxidants like KMnO₄ convert the imidazole ring to carboxylic acid derivatives under reflux conditions .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole ring to a dihydroimidazole derivative, altering its aromaticity .

-

Sodium borohydride (NaBH₄) selectively reduces Schiff bases formed from the primary amine .

Coordination Chemistry

The imidazole nitrogen and amine group act as ligands in metal complexes:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Imidazole N, NH₂ | Catalytic oxidation | |

| Zn(II) | Imidazole N | Antimicrobial agents | |

| Fe(III) | NH₂ | Magnetic materials |

Condensation Reactions

The primary amine forms Schiff bases with aldehydes/ketones:

-

Reaction with benzaldehyde in ethanol yields N-(3-(4-methyl-1H-imidazol-1-yl)propyl)benzylideneamine , characterized by a strong C=N IR stretch at ~1640 cm⁻¹ .

-

Condensation with α-keto acids produces hydrazone derivatives, utilized in protease inhibition studies .

Acid-Base Reactions

-

The compound acts as a Brønsted base, forming salts with mineral acids (e.g., HCl, H₂SO₄) .

-

Deprotonation of the imidazole NH group (pKa ~7.0) enables coordination with Lewis acids like BF₃ .

Key Reaction Conditions and Yields

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13N3·2HCl

- Molecular Weight : 212.12 g/mol

- SMILES Notation : CC1=CN(C=N1)CCCN

- InChIKey : BJQQCZZHUZGXKN-UHFFFAOYSA-N

The compound features a 4-methyl substitution on the imidazole ring, which is crucial for its interaction with biological systems and its solubility characteristics.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. The presence of the 4-methyl group enhances the interaction with microbial cell membranes, potentially leading to increased efficacy against a range of pathogens .

- A study on similar imidazole derivatives highlighted their effectiveness in inhibiting bacterial growth, suggesting that this compound could be explored as a new antimicrobial agent .

-

Neuropharmacology :

- Compounds containing imidazole rings are known to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin receptors, indicating potential applications in treating mood disorders .

- The compound's ability to modulate neurotransmitter release could make it a candidate for further investigation in neuropharmacological research.

-

Drug Delivery Systems :

- The solubility profile of this compound makes it suitable for formulation in drug delivery systems, particularly those aimed at enhancing bioavailability of poorly soluble drugs .

- Its compatibility with various excipients allows for the development of innovative formulations that can improve therapeutic outcomes.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- Imidazole derivatives are often used as enzyme inhibitors due to their ability to coordinate with metal ions in enzyme active sites. This property can be exploited in designing inhibitors for metalloproteins .

- Investigating the inhibitory effects of this compound on specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.

-

Cell Culture Studies :

- The compound's properties may support its use in cell culture systems, particularly in studies involving cellular signaling pathways influenced by imidazole compounds .

- Its role as a modulator in cellular processes can be further explored to understand its impact on cell viability and proliferation.

Material Science Applications

- Polymer Chemistry :

- Catalysis :

Case Studies and Literature Review

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Kinase Inhibition Selectivity

Compared to 3-(3-fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride (Compound 19, ), the target compound lacks the fluorophenyl-pyrimidine extension, reducing its kinase inhibition breadth but improving specificity for certain targets .

Stability and Reactivity

- Acid Sensitivity : The dihydrochloride salt form of the target compound enhances stability under acidic conditions compared to neutral imidazole derivatives like 3-(1H-indol-3-yl)methyl-substituted analogs (), which may degrade under similar conditions .

- Steric Effects : Cyclopropyl-substituted analogs () exhibit reduced nucleophilic reactivity due to steric shielding, whereas methylthio groups () increase susceptibility to oxidation .

Biological Activity

3-(4-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a compound characterized by its unique imidazole structure, which is integral to various biological processes. This article explores its biological activity, including antimicrobial properties, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : C7H13N3

- Molecular Weight : 175.66 g/mol

- CAS Number : 78881-20-6

The compound is typically available as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and applications in research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole ring's ability to interact with biological molecules suggests potential mechanisms for these effects. Studies have shown that compounds with similar structures often display notable impacts on cellular processes, making this compound a candidate for further pharmacological exploration.

Enzyme Interactions

The compound's structure allows it to interact with various enzymes and receptors. Preliminary studies suggest it may bind to specific targets involved in metabolic pathways, influencing their activity. For instance, the imidazole group can participate in nucleophilic substitutions and complexation reactions, potentially altering the biological activity of the compound through derivative formation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate effectiveness as an antimicrobial agent.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer pathways. It demonstrated an IC50 value of 67 nM against SRC kinase and 25 nM against ABL1 kinase, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to 3-(4-methyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-(2-Methyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride | 2258-21-1 | 0.98 | Different methyl substitution pattern |

| 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-aminedihydrochloride | 2258-24-4 | 0.91 | Ethyl group instead of methyl |

| N-Methyl-3-(2-phenyimidazol)-propanamine dihydrochloride | 1059626–14–0 | 0.89 | Contains a phenyl group |

| 2-(2-Methylimidazol–1–yl)ethanamine | 113741–01–8 | 0.88 | Shorter carbon chain |

| (1-propylimidazol–2–yl)methanamine | 886498–05–1 | 0.89 | Propyl group with different nitrogen positioning |

The uniqueness of this compound lies in its specific methyl substitution on the imidazole ring, which may confer distinct biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.